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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanenitrile
CAS No.: 46125-42-2
Cat. No.: B1360037
Get Quote
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Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS: 46125-42-2) is a functionalized nitrile ether widely
utilized as a chemical intermediate in the synthesis of fungicides, pharmaceuticals (e.g.,
chromanones), and agrochemicals.[1] Its toxicological profile is distinct from simple aliphatic
nitriles due to the steric and electronic influence of the 4-chlorophenoxy moiety.

This guide provides a rigorous analysis of its physicochemical properties, metabolic fate, and
toxicodynamics. Unlike lower molecular weight nitriles (e.g., propionitrile) which are acutely
fatal due to rapid cyanide release, 3-(4-Chlorophenoxy)propanenitrile exhibits a toxicity
profile dominated by irritation, metabolic activation to chlorophenoxy acids, and delayed
systemic toxicity targeting the liver and kidneys.

Chemical Identity & Physicochemical
Determinants[2][3][4][5]
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The toxicity of this compound is governed by its lipophilicity and the stability of the ether

linkage.
Property Data Toxicological Implication
Unique identifier for regulatory
CAS Number 46125-42-2 _
tracking.
3.4 Defines structure:
IUPAC Name . Chlorophenoxy ring + Ethyl
Chlorophenoxy)propanenitrile o
spacer + Nitrile.
Molecular Formula CoHsCINO MW: 181.62 g/mol .
Moderate lipophilicity; indicates
) high potential for dermal
LogP (Predicted) ~23-25 ) )
absorption and blood-brain
barrier penetration.
Low volatility reduces
_ _ o inhalation risk compared to
) Crystalline Solid / Liquid (dep. o
Physical State , smaller nitriles, but
on purity) )
dust/aerosol remains
hazardous.
Requires organic co-solvents
N Low in water; High in organic (DMSO, Ethanol) for in vitro
Solubility . .
solvents assays; bioaccumulates in

lipid-rich tissues.

Toxicokinetics (ADME)

Understanding the metabolic bifurcation of the nitrile group is critical for predicting toxicity. The
compound undergoes two competing pathways: Oxidative Dealkylation (Bioactivation) and
Hydrolysis (Detoxification).

Metabolic Pathways
e Cytochrome P450 Oxidation (CYP2E1/CYP3A4):
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o Hydroxylation at the

-carbon (adjacent to the nitrile) yields an unstable cyanohydrin.

o Result: Spontaneous decomposition releases Cyanide (CN~) and 3-(4-
chlorophenoxy)acetaldehyde.

o Risk:[2][3] Acute mitochondrial inhibition (histotoxic hypoxia).

 Nitrilase/Nitrile Hydratase Hydrolysis:
o Enzymatic hydrolysis of the nitrile to an amide, then to the carboxylic acid.
o Result: Formation of 3-(4-Chlorophenoxy)propanoic acid (4-CPP) and Ammonia.

o Risk:[2][3] 4-CPP is a structural analog of chlorophenoxy herbicides (e.g., Mecoprop),
known to cause peroxisome proliferation and renal tubular necrosis.

Pathway Visualization

The following diagram illustrates the critical metabolic divergence.
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Caption: Metabolic bifurcation showing the competition between acute cyanide release
(oxidative) and systemic acid accumulation (hydrolytic).
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Toxicodynamics & Hazard Profile
Acute Toxicity[6]

e Primary Hazard:Irritant (Skin/Eye/Respiratory). The compound is classified under GHS as
causing skin irritation (H315) and serious eye irritation (H319).[2]

e Acute Systemic: Unlike small aliphatic nitriles (e.g., acetonitrile), the bulky phenoxy group
slows enzymatic access, likely reducing the rate of cyanide release. However, ingestion can
still lead to "delayed" cyanide poisoning symptoms (weakness, hypoxia, convulsions) as the
molecule is metabolized.

e LD50 Estimates:
o Oral (Rat): Predicted > 500 mg/kg (Category 4).

o Dermal:[4][5][6] High absorption potential; systemic effects possible upon prolonged
contact.

Chronic Toxicity (Target Organs)

Chronic exposure is driven by the accumulation of the acid metabolite (4-CPP).

o Kidney: The primary excretion route for chlorophenoxy acids. High doses cause organic ion
transport saturation, leading to tubular necrosis.

 Liver: Chlorophenoxy compounds are known peroxisome proliferators in rodents (PPAR

activation), leading to hepatomegaly and enzyme elevation.

o Genotoxicity: Chlorophenoxy herbicides are classified as Group 2B (Possibly Carcinogenic)
by IARC.[7] While specific data for this nitrile is limited, it should be handled as a potential
weak genotoxin.[7]

Experimental Protocols for Toxicity Assessment

To validate the toxicity of 3-(4-Chlorophenoxy)propanenitrile in a research setting, the
following tiered approach is recommended.
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Protocol: In Vitro Metabolic Stability & Cyanide Release

Objective: Quantify the rate of bioactivation to cyanide vs. hydrolysis.
e Microsomal Incubation:

o Incubate 10 uM compound with human liver microsomes (HLM) + NADPH (1 mM) in
phosphate buffer (pH 7.4).

o Control: HLM without NADPH (measures non-oxidative hydrolysis).
e Cyanide Detection:

o Aliquot samples at 0, 15, 30, 60 min.

o Derivatize with naphthalene-2,3-dialdehyde and taurine.

o Readout: Fluorescence (Ex 418 nm / Em 460 nm).
» Metabolite Profiling:

o Quench reaction with ice-cold acetonitrile.

o Analyze supernatant via LC-MS/MS.

o Target lons: Parent (181 m/z), Acid Metabolite (200 m/z, negative mode).

Protocol: Cytotoxicity (MTT Assay)

Objective: Determine IC50 in metabolically active cells (e.g., HepG2).

Seed HepG2 cells (10,000/well) in 96-well plates; allow 24h adhesion.

Treat with serial dilutions (1 pM — 1000 pM) for 24h and 48h.

Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.

Data Analysis: Plot % Viability vs. Log[Concentration].
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o Interpretation: A steep drop in viability suggests acute mitochondrial toxicity (cyanide
effect). A gradual decline suggests cellular stress (acid metabolite effect).

Experimental Workflow Diagram
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Caption: Step-wise experimental workflow for characterizing the toxicological profile.
Safety & Handling (GHS Standards)
Based on the structural class and available data, the following safety standards are mandatory.

 Signal Word:WARNING
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e Hazard Statements:
o H302+H312: Harmful if swallowed or in contact with skin.
o H315: Causes skin irritation.[8][2][9]
o H319: Causes serious eye irritation.[2][5][6]
e PPE Requirements:
o Gloves: Nitrile rubber (min 0.11 mm thickness) or Viton for prolonged handling.
o Respiratory:[8][2] P95/P100 particulate filter if dust/aerosol is generated.

o Engineering Controls: Use only in a chemical fume hood to prevent inhalation of potential
cyanide vapors during heating or acidic hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/7020697
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-Chlorophenoxy_propionic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-Chlorophenoxy_propionic-acid
https://www.nj.gov/health/eoh/rtkweb/documents/fs/3093.pdf
https://www.ccohs.ca/oshanswers/chemicals/ld50.html
https://downloads.regulations.gov/EPA-HQ-OPP-2006-0943-0004/content.pdf
https://www.toxno.com.au/toxins/substance_id_120.html
https://cdn.who.int/media/docs/default-source/wash-documents/water-safety-and-quality/chemical-fact-sheets-2022/mercury-fact-sheet-2022.pdf?sfvrsn=7cb7c519_2&download=true
https://www.chemicalbook.com/msds/2-4-chloro-2-methylphenoxy-propanoic-acid.pdf
https://assets.nationbuilder.com/ncap/pages/26/attachments/original/1428423401/mecoprop_mcpp.pdf
https://www.benchchem.com/product/b1360037/docs#toxicological-properties-of-3-4-chlorophenoxy-propanenitrile-a-technical-guide
https://www.benchchem.com/product/b1360037/docs#toxicological-properties-of-3-4-chlorophenoxy-propanenitrile-a-technical-guide
https://www.benchchem.com/product/b1360037/docs#toxicological-properties-of-3-4-chlorophenoxy-propanenitrile-a-technical-guide
https://www.benchchem.com/product/b1360037/docs#toxicological-properties-of-3-4-chlorophenoxy-propanenitrile-a-technical-guide
https://www.benchchem.com/product/b1360037?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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